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molecular formula C8H7N3OS B8326422 2-methylthio-5H-pyrrolo[2,3-b]pyrazine-6-carbaldehyde

2-methylthio-5H-pyrrolo[2,3-b]pyrazine-6-carbaldehyde

Cat. No. B8326422
M. Wt: 193.23 g/mol
InChI Key: LPYJUCUBXNIHFL-UHFFFAOYSA-N
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Patent
US06875770B2

Procedure details

To a solution of the compound obtained in Example 34 (4) (123 mg) in acetone (40 ml), manganese dioxide (1.86 g) was added and the mixture was stirred at 15 to 30° C. for 1 hour. The reaction solution was filtered through Celite and concentrated under reduced pressure to obtain 60 mg (49.3%) of the desired product as a yellow powder.
Name
compound
Quantity
123 mg
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
1.86 g
Type
catalyst
Reaction Step One
Yield
49.3%

Identifiers

REACTION_CXSMILES
[CH3:1][S:2][C:3]1[N:4]=[C:5]2[CH:11]=[C:10]([CH2:12][OH:13])[NH:9][C:6]2=[N:7][CH:8]=1>CC(C)=O.[O-2].[O-2].[Mn+4]>[CH3:1][S:2][C:3]1[N:4]=[C:5]2[CH:11]=[C:10]([CH:12]=[O:13])[NH:9][C:6]2=[N:7][CH:8]=1 |f:2.3.4|

Inputs

Step One
Name
compound
Quantity
123 mg
Type
reactant
Smiles
CSC=1N=C2C(=NC1)NC(=C2)CO
Name
Quantity
40 mL
Type
solvent
Smiles
CC(=O)C
Name
Quantity
1.86 g
Type
catalyst
Smiles
[O-2].[O-2].[Mn+4]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
22.5 (± 7.5) °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 15 to 30° C. for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction solution was filtered through Celite
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CSC=1N=C2C(=NC1)NC(=C2)C=O
Measurements
Type Value Analysis
AMOUNT: MASS 60 mg
YIELD: PERCENTYIELD 49.3%
YIELD: CALCULATEDPERCENTYIELD 49.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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